

Laboratory Monitoring Parameters for Muvalaplin

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Compound Focus: Muvalaplin

CAS No.: 2565656-70-2

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Monitoring Category	Specific Parameter	Purpose & Details
		<p> Primary Efficacy Biomarker Lipoprotein(a) [Lp(a)] Assess drug efficacy [1] [2]. Measured as molar concentration. Two assay types were used: • Intact Lp(a) assay: More accurately reflects reduction in fully formed Lp(a) particles [1] [3]. • Traditional apo(a)-based assay: Measures total apolipoprotein(a); may underestimate efficacy as it detects both bound and unbound apo(a) [1] [4]. Secondary Efficacy Biomarkers Apolipoprotein B (ApoB) Track additional lipid changes. Dose-dependent reductions observed [1] [5]. High-sensitivity C-reactive protein (hs-CRP) Monitor systemic inflammation; no significant changes were noted [1] [5]. Safety & Off-Target Monitoring Plasminogen Levels and Activity Critical safety check. Muvalaplin is designed to inhibit Lp(a) without affecting the structurally similar plasminogen, a key protein in blood clotting [6] [7] [4]. Standard Clinical Safety Labs Includes liver function tests (e.g., ALT), renal function, and other routine hematology and chemistry panels [6] [8]. Adverse Event Monitoring Track all treatment-emergent adverse events [1] [3]. </p>

Experimental Protocol Overview

The standard clinical protocol from the phase 2 KRAKEN trial involved:

- **Participants**: Adults at high cardiovascular risk with elevated Lp(a) (≥ 175 nmol/L) [1] [2].
- **Dosing**: Once-daily oral administration for 12 weeks [1].

- **Blood Sampling:** Lp(a) levels were measured at **baseline** and after **12 weeks** of treatment to determine the primary efficacy endpoint [1]. Other parameters were tracked throughout the study.

The following diagram illustrates the laboratory monitoring workflow for a clinical trial of **muvalaplin**:

Key Findings from Clinical Data

- **Efficacy:** **Muvalaplin** produced **dose-dependent, significant reductions in Lp(a)** between 40.4% and 85.8%, depending on the dose and assay used [1] [3].
- **Safety:** The drug was well-tolerated. No significant changes in **plasminogen activity** were observed, and adverse event rates were similar to the placebo group [1] [4] [3].

Important Considerations for Researchers

- **Assay Selection is Critical:** The choice of Lp(a) assay significantly impacts the reported efficacy. The **intact Lp(a) assay** is considered more accurate for assessing **muvalaplin's** effect [4].
- **Research Use Only:** **Muvalaplin** is still an **investigational drug** and is not approved for commercial use. The information here is for research and development purposes [9] [3].

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